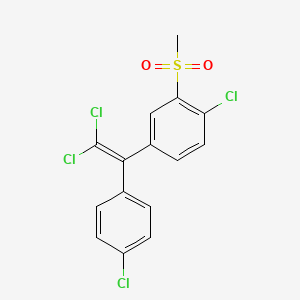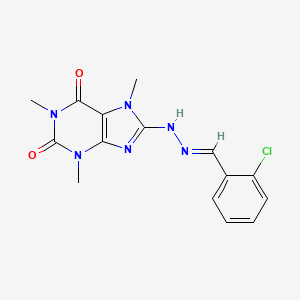
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride
Übersicht
Beschreibung
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H23NO3.ClH and a molecular weight of 337.84 g/mol . This compound is known for its unique structure, which includes a benzeneethanamine backbone with methoxy groups at the 3 and 4 positions, and an additional methoxyphenylmethyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
The synthesis of Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride typically involves several steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 4-methoxybenzyl chloride to form the desired product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on various biological systems, including its potential as a neurotransmitter analog.
Medicine: Research has investigated its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on monoamine oxidase enzymes, inhibiting their activity and thereby affecting the levels of neurotransmitters such as serotonin and dopamine. This inhibition can lead to various physiological effects, including mood modulation and potential therapeutic benefits for certain neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride is similar to other compounds in the phenethylamine class, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features, including methoxy groups at the 3 and 4 positions.
4-Methoxyphenethylamine: Another related compound, which is used as a precursor in organic synthesis and has similar biological activities.
N-(2,3-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A compound with a similar structure but different substitution patterns on the benzene ring.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-20-16-7-4-15(5-8-16)13-19-11-10-14-6-9-17(21-2)18(12-14)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQGMPYNFZSKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212848 | |
| Record name | Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63434-00-4 | |
| Record name | Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063434004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1659013.png)
![6-(4-Hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1659014.png)



![N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]hexanediamide](/img/structure/B1659019.png)


![{2-[(E)-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B1659023.png)
![8-[(2E)-2-[[4-(Dimethylamino)phenyl]methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1659025.png)



